Cas no 2411221-37-7 (2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide)

2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide is a specialized organic compound featuring a chloro-substituted propanamide moiety linked to a piperidine ring, which is further functionalized with a trifluoromethylpyridinyl group. This structure confers unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro-propanamide segment offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for targeted research in medicinal chemistry, where precise functional group interactions are critical. The compound is typically handled under controlled conditions due to its reactive chloro substituent.
2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide structure
2411221-37-7 structure
商品名:2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide
CAS番号:2411221-37-7
MF:C14H17ClF3N3O
メガワット:335.752492666245
CID:5842591
PubChem ID:145887786

2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide 化学的及び物理的性質

名前と識別子

    • 2411221-37-7
    • 2-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}propanamide
    • 2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide
    • EN300-7560011
    • Z1562125577
    • インチ: 1S/C14H17ClF3N3O/c1-9(15)13(22)20-11-4-6-21(7-5-11)12-3-2-10(8-19-12)14(16,17)18/h2-3,8-9,11H,4-7H2,1H3,(H,20,22)
    • InChIKey: ZUKAUIZMNABXGR-UHFFFAOYSA-N
    • ほほえんだ: ClC(C)C(NC1CCN(C2C=CC(C(F)(F)F)=CN=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 335.1012244g/mol
  • どういたいしつりょう: 335.1012244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 45.2Ų

2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7560011-0.05g
2-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}propanamide
2411221-37-7 95.0%
0.05g
$212.0 2025-03-22

2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide 関連文献

2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamideに関する追加情報

2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide: A Comprehensive Overview

The compound 2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide (CAS No. 2411221-37-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its research.

Structure and Synthesis

The molecular structure of 2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide is characterized by a piperidine ring fused with a pyridine moiety, which is further substituted with a trifluoromethyl group and a chloroalkylamide side chain. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and ring-closing reactions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity, making it more accessible for large-scale production.

Chemical Properties

This compound exhibits remarkable chemical stability due to the electron-withdrawing groups present in its structure, such as the trifluoromethyl group and the chloro substituent. These groups not only stabilize the molecule but also contribute to its unique electronic properties. The compound's solubility in organic solvents and its ability to form hydrogen bonds make it suitable for various applications in pharmaceuticals and materials science.

Pharmacological Applications

Recent research has highlighted the potential of 2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide as a drug candidate for treating neurological disorders. Its ability to modulate specific ion channels and receptors has been extensively studied using advanced computational models and in vitro assays. Preclinical studies have demonstrated its efficacy in reducing neuronal inflammation and improving cognitive functions in animal models, suggesting promising therapeutic applications.

Materials Science Applications

Beyond pharmacology, this compound has shown potential in materials science as a precursor for advanced polymers and coatings. Its ability to form strong intermolecular interactions makes it ideal for creating high-performance materials with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have explored its use in developing biodegradable polymers for sustainable packaging solutions.

Environmental Impact

The environmental impact of 2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide has been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles under various environmental conditions. Preliminary findings suggest that the compound exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemicals in certain industrial applications.

Future Directions

As research on 2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide continues to evolve, there is growing interest in exploring its potential for personalized medicine and green chemistry. Future studies aim to uncover its mechanisms of action at the molecular level and develop scalable synthesis methods for industrial use. The compound's versatility across multiple scientific domains underscores its importance as a valuable tool for advancing modern science.

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